
2-Bromo-1-(4-hydroxyphenyl)pentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(4-hydroxyphenyl)pentan-1-one is an organic compound that features both a bromine atom and a hydroxyphenyl group attached to a pentanone backbone. This compound is notable for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-hydroxyphenyl)pentan-1-one typically involves the bromination of a precursor compound. One common method involves the reaction of phenylpentanone with sodium bromide in the presence of hydrochloric acid and hydrogen peroxide. The reaction proceeds at room temperature, and the product is isolated after the mixture separates into layers and is washed with saturated sodium carbonate and saline .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(4-hydroxyphenyl)pentan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Grignard Reagents: Used for nucleophilic addition to the carbonyl group.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenylpentanones, while oxidation and reduction reactions can produce quinones and alcohols, respectively .
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(4-hydroxyphenyl)pentan-1-one is used in a variety of scientific research applications:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: For studying the effects of brominated compounds on biological systems.
Medicine: As a potential antimicrobial agent due to its activity against a wide range of bacteria and fungi.
Industry: In the synthesis of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(4-hydroxyphenyl)pentan-1-one involves its reactivity with various molecular targets. The bromine atom and hydroxyphenyl group make it highly reactive, allowing it to interact with nucleophiles and electrophiles in biological systems. This reactivity underlies its antimicrobial properties, as it can disrupt the function of bacterial and fungal cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-1-phenylpentan-1-one: Similar structure but lacks the hydroxyphenyl group.
Phenacyl Bromide: Another brominated ketone with a simpler structure.
Uniqueness
2-Bromo-1-(4-hydroxyphenyl)pentan-1-one is unique due to the presence of both a bromine atom and a hydroxyphenyl group, which confer distinct reactivity and biological activity. This makes it a versatile compound in both synthetic and biological applications .
Eigenschaften
Molekularformel |
C11H13BrO2 |
|---|---|
Molekulargewicht |
257.12 g/mol |
IUPAC-Name |
2-bromo-1-(4-hydroxyphenyl)pentan-1-one |
InChI |
InChI=1S/C11H13BrO2/c1-2-3-10(12)11(14)8-4-6-9(13)7-5-8/h4-7,10,13H,2-3H2,1H3 |
InChI-Schlüssel |
XUEHFPYMCBCVNF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(=O)C1=CC=C(C=C1)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


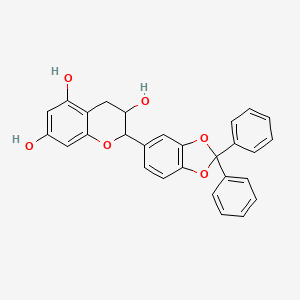
![but-2-enedioic acid;N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B13401094.png)

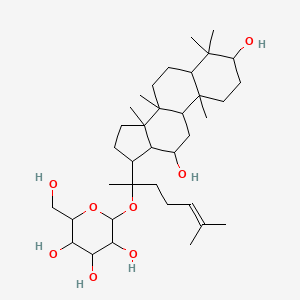

![3-(3-fluorophenyl)-2-[1-(7H-purin-6-ylamino)propyl]chromen-4-one](/img/structure/B13401122.png)

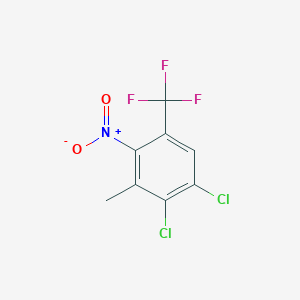

![4-[[3-(2-Amino-2-carboxyethyl)-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid](/img/structure/B13401145.png)
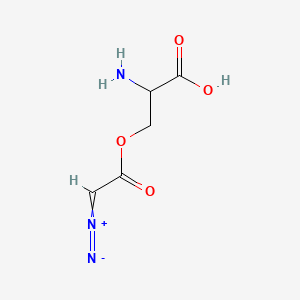
![10-Hydroxy-6a-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B13401151.png)
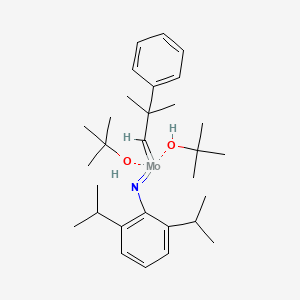
![5-[1-Fluoro-3-hydroxy-7-(3-methylbutylamino)-5,6,7,8-tetrahydronaphthalen-2-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one](/img/structure/B13401161.png)
